molecular formula C16H14O6 B1206015 Perforatic acid CAS No. 94736-67-1

Perforatic acid

Cat. No.: B1206015
CAS No.: 94736-67-1
M. Wt: 302.28 g/mol
InChI Key: CYENPHRRKQQAOP-UHFFFAOYSA-N
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Description

Perforatic acid is a chromone derivative first isolated from the roots of Harrisonia perforata (Simaroubaceae), a plant used in traditional medicine for its antipyretic, anti-inflammatory, and anticancer properties . Structurally, it is characterized by a chromone core (benzopyran-4-one) substituted with a carboxylic acid group, methyl, and methoxy substituents. Its molecular formula is C₁₆H₁₄O₆ (MW 302.1 g/mol), confirmed via spectroscopic methods such as ESI-MS, IR, and NMR . Subsequent research identified this compound in other parts of H. perforata, including branches and leaves, often alongside structurally related chromones like peucenin-7-methyl ether and O-methylalloptaeroxylin .

Properties

CAS No.

94736-67-1

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

5-methoxy-8,8-dimethyl-4-oxopyrano[2,3-h]chromene-2-carboxylic acid

InChI

InChI=1S/C16H14O6/c1-16(2)5-4-8-10(22-16)7-11(20-3)13-9(17)6-12(15(18)19)21-14(8)13/h4-7H,1-3H3,(H,18,19)

InChI Key

CYENPHRRKQQAOP-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C

Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C

Synonyms

5-methoxy-8,8-dimethyl-4-oxo-4H,8H-benzo(1,2-b:3,4-b)dipyran-2-carboxylic acid
perforatic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Perforatic acid belongs to the chromone class, which shares a benzopyran-4-one skeleton. Below is a detailed comparison with three closely related compounds isolated from H. perforata: peucenin-7-methyl ether , O-methylalloptaeroxylin , and saikochromone A .

Table 1: Structural and Functional Comparison of Chromones from H. perforata

Compound Molecular Formula Key Substituents Melting Point (°C) Bioactivity References
This compound C₁₆H₁₄O₆ -COOH, -OCH₃, -CH₃ >325 Anticancer (inhibits ³H-TdR in murine hepatic carcinoma cells)
Peucenin-7-methyl ether C₁₇H₁₆O₆ -OCH₃ (positions 5,7), -CH₃ 153–155 Limited reported bioactivity; often co-isolated with cytotoxic compounds
O-Methylalloptaeroxylin C₁₇H₁₆O₅ -OCH₃ (position 2), prenyl group 153–155 Anti-inflammatory; synergizes with limonoids in bioassays
Saikochromone A C₁₅H₁₂O₅ -OH, -OCH₃ (position 6) Not reported Antioxidant; moderate antiplasmodial activity

Key Differences:

Structural Features :

  • This compound is unique due to its carboxylic acid group , enhancing polarity and solubility in aqueous solvents compared to methyl ether derivatives like peucenin-7-methyl ether .
  • O-Methylalloptaeroxylin contains a prenyl group , which may contribute to its anti-inflammatory activity by modulating lipid-mediated pathways .

Physical Properties :

  • This compound’s high melting point (>325°C) suggests greater crystalline stability compared to peucenin-7-methyl ether and O-methylalloptaeroxylin (153–155°C) .

Q & A

Q. What are the standard methodologies for synthesizing perforatic acid in laboratory settings?

Synthesis typically involves controlled oxidation of precursor compounds (e.g., ferulic acid derivatives) under acidic conditions. Key steps include:

  • Precursor purification : Use column chromatography to isolate starting materials .
  • Reaction optimization : Adjust pH (2.5–3.5) and temperature (40–60°C) to maximize yield .
  • Product validation : Confirm purity via HPLC with UV detection (λ = 320 nm) and compare retention times to standards .

Q. How can researchers distinguish this compound from structurally similar phenolic acids (e.g., ferulic acid) during characterization?

Utilize a combination of spectroscopic and chromatographic techniques:

  • NMR analysis : Compare chemical shifts for hydroxyl (-OH) and carboxyl (-COOH) groups; this compound exhibits distinct δ 12.1 ppm (COOH) in 1^1H-NMR .
  • Mass spectrometry : Look for unique fragmentation patterns (e.g., m/z 194 [M-H]⁻ for this compound vs. m/z 193 for ferulic acid) .
  • FTIR : Identify carbonyl stretching vibrations (C=O) at 1680–1700 cm⁻¹, which differ between derivatives .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying storage conditions?

Design stability studies using:

  • Temperature gradients : Store samples at 4°C, 25°C, and 40°C for 30 days, monitoring degradation via UV-Vis spectroscopy .
  • pH dependence : Test stability in buffers (pH 3–9) and quantify decomposition products using LC-MS .
  • Light exposure : Conduct photostability tests under UV light (254 nm) to evaluate oxidative breakdown .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Address discrepancies through:

  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to account for variability .
  • Dose-response reevaluation : Replicate experiments using standardized concentrations (e.g., 10–100 μM) and cell lines (e.g., HEK293 vs. HepG2) .
  • Confounding factor control : Adjust for covariates like solvent type (DMSO vs. ethanol) and incubation time .

Q. What strategies optimize this compound’s bioavailability in pharmacological studies?

Enhance bioavailability via:

  • Nanocarrier systems : Use liposomes or polymeric nanoparticles to improve solubility and cellular uptake .
  • Prodrug design : Synthesize ester derivatives to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Pharmacokinetic modeling : Apply compartmental models to predict absorption rates and tissue distribution .

Q. How can computational methods predict this compound’s interactions with biological targets (e.g., enzymes, receptors)?

Employ:

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2, NF-κB) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to inhibitory activity .

Q. What experimental designs mitigate confounding variables in this compound’s antioxidant assays (e.g., DPPH, FRAP)?

Implement:

  • Blind protocols : Randomize sample preparation and analysis to reduce operator bias .
  • Internal standards : Include Trolox or ascorbic acid as positive controls in all assays .
  • Cross-validation : Compare results across multiple assays (e.g., ORAC vs. ABTS) to confirm consistency .

Methodological Frameworks for Research Design

How to formulate hypothesis-driven research questions on this compound using FINER criteria?

Apply the FINER framework:

  • Feasible : Ensure access to purified this compound and analytical instrumentation .
  • Interesting : Focus on understudied mechanisms (e.g., epigenetic modulation by this compound) .
  • Novel : Investigate synergistic effects with existing therapeutics (e.g., cisplatin in cancer models) .
  • Ethical : Adhere to institutional guidelines for in vivo studies .
  • Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?

Use:

  • Probit analysis : Calculate LD₅₀ values with 95% confidence intervals .
  • ANOVA with post hoc tests : Compare means across dose groups (e.g., Tukey’s HSD) .
  • Survival analysis : Apply Kaplan-Meier curves for time-to-event toxicity endpoints .

Data Management and Reproducibility

Q. How to ensure reproducibility in this compound research?

  • Detailed protocols : Document reagent sources (e.g., Sigma-Aldrich Lot #), instrument settings, and software versions .
  • Open data : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo .
  • Collaborative validation : Share samples with independent labs for cross-validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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